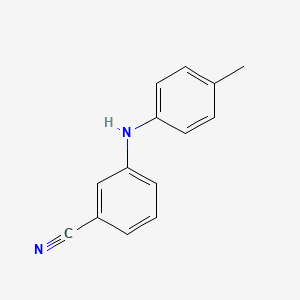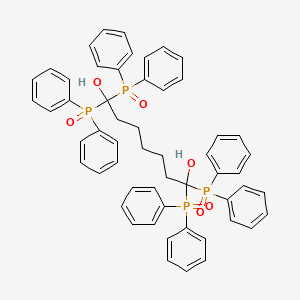
5'-Amino-5'-deoxyadenosine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Amino-5’-deoxyadenosine hydrochloride is a purine nucleoside analog with significant biological activity. This compound is known for its role as an adenosine kinase inhibitor, which makes it valuable in various scientific research applications, particularly in the fields of oncology and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Amino-5’-deoxyadenosine hydrochloride typically involves the modification of adenosine. One common method includes the substitution of the 5’-hydroxy group of adenosine with an amino group. This can be achieved through a series of chemical reactions involving reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and other coupling agents .
Industrial Production Methods: Industrial production of 5’-Amino-5’-deoxyadenosine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization or lyophilization to obtain the final product in its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions: 5’-Amino-5’-deoxyadenosine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced amine derivatives .
Aplicaciones Científicas De Investigación
5’-Amino-5’-deoxyadenosine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an adenosine kinase inhibitor, making it useful in studies related to cellular metabolism and signaling.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery .
Mecanismo De Acción
The primary mechanism of action of 5’-Amino-5’-deoxyadenosine hydrochloride involves the inhibition of adenosine kinase. This enzyme plays a crucial role in regulating the intracellular and extracellular levels of adenosine. By inhibiting adenosine kinase, the compound increases the concentration of adenosine, which can lead to various physiological effects, including the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
5’-Deoxyadenosine: Lacks the amino group at the 5’ position.
5’-Iodotubercidin: Contains an iodine atom at the 5’ position instead of an amino group.
5’-Deoxy-5’-iodotubercidin: Similar to 5’-iodotubercidin but lacks the hydroxyl group at the 5’ position.
Uniqueness: 5’-Amino-5’-deoxyadenosine hydrochloride is unique due to its specific inhibition of adenosine kinase and its ability to induce apoptosis in cancer cells. This makes it particularly valuable in cancer research and drug development .
Propiedades
Número CAS |
4137-54-6 |
|---|---|
Fórmula molecular |
C10H15ClN6O3 |
Peso molecular |
302.72 g/mol |
Nombre IUPAC |
2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C10H14N6O3.ClH/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14);1H |
Clave InChI |
WPCMUJNSKWWFSY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)






![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)



![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)


